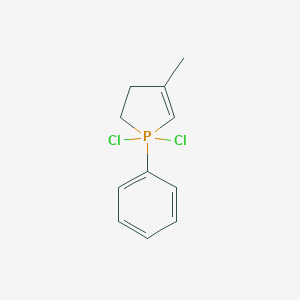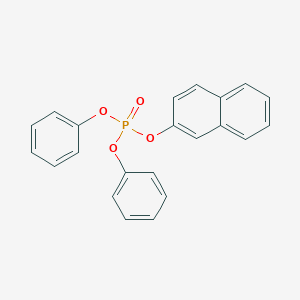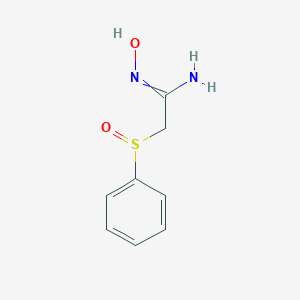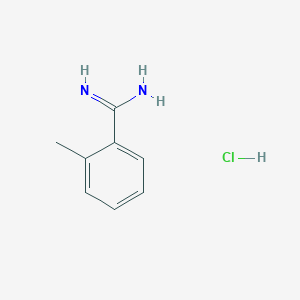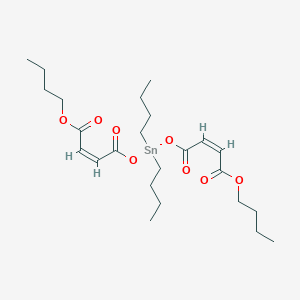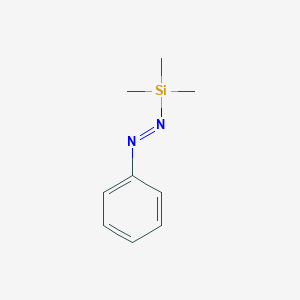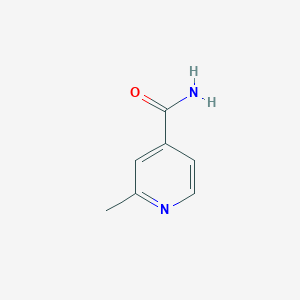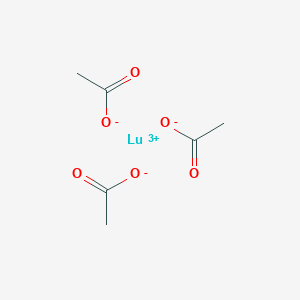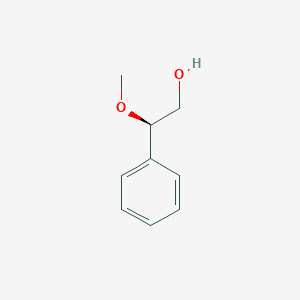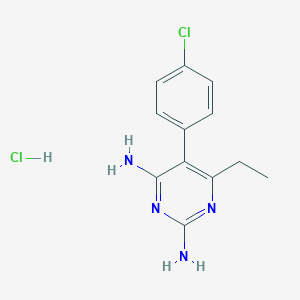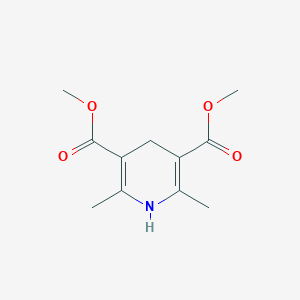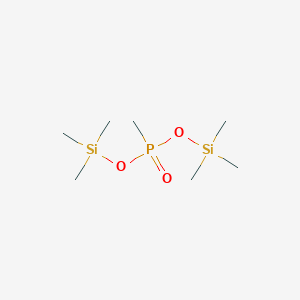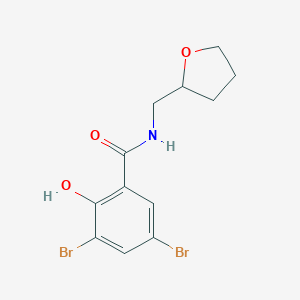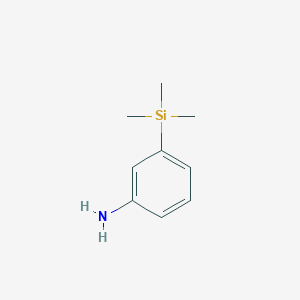
S-(4-Nitrophenyl) diethylcarbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(4-Nitrophenyl) diethylcarbamothioate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as para-nitrophenyl ethylcarbamothioate or EPN and belongs to the class of organophosphorus compounds. It has been used as a model compound for studying the mechanism of action of organophosphorus compounds and their effects on biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of S-(4-Nitrophenyl) diethylcarbamothioate involves the formation of a covalent bond between the thiol group of the compound and the serine residue at the active site of acetylcholinesterase. This covalent bond is irreversible and leads to the inactivation of the enzyme. The inhibition of acetylcholinesterase can have profound effects on the nervous system, leading to muscle paralysis, convulsions, and even death.
Biochemische Und Physiologische Effekte
S-(4-Nitrophenyl) diethylcarbamothioate has been shown to have a wide range of biochemical and physiological effects. In addition to its inhibitory effects on acetylcholinesterase, it can also inhibit other enzymes such as butyrylcholinesterase, carboxylesterase, and paraoxonase. It can also affect the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using S-(4-Nitrophenyl) diethylcarbamothioate in lab experiments include its high potency and specificity as an acetylcholinesterase inhibitor. It is also relatively easy to synthesize and can be used in a variety of experimental settings. However, its toxicity and potential for environmental contamination are significant limitations that need to be considered when working with this compound.
Zukünftige Richtungen
There are several future directions for research on S-(4-Nitrophenyl) diethylcarbamothioate. One area of interest is the development of more potent and selective inhibitors of acetylcholinesterase for use in the treatment of neurological disorders such as Alzheimer's disease. Another area of research is the use of EPN as a tool compound for studying the effects of organophosphorus compounds on other enzymes and biochemical processes. Finally, the environmental impact of EPN and other organophosphorus compounds needs to be further studied to develop strategies for their safe disposal and management.
Synthesemethoden
S-(4-Nitrophenyl) diethylcarbamothioate can be synthesized by reacting diethylamine with para-nitrophenyl chlorothioformate. The reaction takes place in the presence of a base such as triethylamine and results in the formation of the desired product. The yield of the reaction can be improved by using appropriate solvents and optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
S-(4-Nitrophenyl) diethylcarbamothioate has been widely used as a tool compound for studying the mechanism of action of organophosphorus compounds. It is a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. By inhibiting this enzyme, EPN can cause a buildup of acetylcholine in the synaptic cleft, leading to overstimulation of the nervous system.
Eigenschaften
CAS-Nummer |
19290-47-2 |
|---|---|
Produktname |
S-(4-Nitrophenyl) diethylcarbamothioate |
Molekularformel |
C11H14N2O3S |
Molekulargewicht |
254.31 g/mol |
IUPAC-Name |
S-(4-nitrophenyl) N,N-diethylcarbamothioate |
InChI |
InChI=1S/C11H14N2O3S/c1-3-12(4-2)11(14)17-10-7-5-9(6-8-10)13(15)16/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
VERWNCMJAPQFRV-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)SC1=CC=C(C=C1)[N+](=O)[O-] |
Kanonische SMILES |
CCN(CC)C(=O)SC1=CC=C(C=C1)[N+](=O)[O-] |
Synonyme |
DIETHYL-THIOCARBAMIC ACID S-(4-NITRO-PHENYL) ESTER |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



